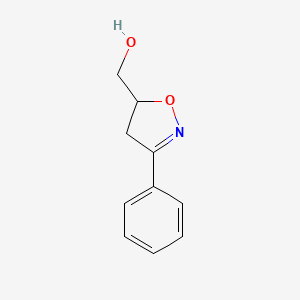

3-Phenyl-5-hydroxymethylisoxazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXUGWAXJXGJRAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(ON=C1C2=CC=CC=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 3 Phenyl 5 Hydroxymethylisoxazoline

Ring Cleavage Reactions of the Isoxazoline (B3343090) Core

The cleavage of the isoxazoline ring is a synthetically valuable transformation, providing access to a range of acyclic compounds with defined stereochemistry. These reactions typically proceed via reductive or oxidative pathways, each offering distinct product profiles.

Reductive Ring Opening Pathways (e.g., Catalytic Hydrogenation, Samarium Iodide)

Reductive cleavage of the N-O bond in isoxazolines is a common and efficient method to produce γ-amino alcohols, which are important building blocks in medicinal chemistry. beilstein-journals.orgnih.gov

Catalytic Hydrogenation: This method often employs transition metal catalysts such as Raney Nickel (Raney Ni) or Palladium on carbon (Pd/C). beilstein-journals.orgnih.gov The reaction involves the hydrogenolysis of the weak N-O bond. For instance, hydrogenolysis of isoxazolines using Raney nickel is a standard procedure for this transformation. beilstein-journals.org The use of Pd/C in ethyl acetate (B1210297) has also been shown to quantitatively cleave the N-O bond, yielding the corresponding γ-amino alcohol (aminol). nih.gov The presence of additives like AlCl₃ with Raney Ni in aqueous methanol (B129727) has been optimized for cleaving isoxazoline rings fused to bicyclic systems, resulting in β-hydroxy ketones after subsequent imine hydrolysis. beilstein-journals.org

Samarium Iodide (SmI₂): As a powerful single-electron transfer reagent, samarium(II) iodide is widely used for the reduction of various functional groups under mild conditions. wikipedia.orgwikipedia.org Its application in isoxazoline chemistry facilitates the cleavage of the N-O bond to generate γ-amino alcohols. researchgate.net The reaction is believed to proceed through the formation of a radical anion intermediate upon electron transfer from SmI₂, followed by cleavage of the N-O bond. The resulting samarium alkoxide can then be protonated to yield the final amino alcohol product. wikipedia.org The choice of solvent and additives, such as HMPA or water, can significantly influence the reactivity and outcome of SmI₂-mediated reductions. wikipedia.orgsigmaaldrich.commdpi.com

Table 1: Comparison of Reductive Ring Opening Methods

| Reagent/Catalyst | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| Raney Ni / H₂ | H₂ atmosphere, solvent (e.g., MeOH) | γ-Amino alcohol | beilstein-journals.org |

| Pd/C / H₂ | H₂ atmosphere, solvent (e.g., EtOAc) | γ-Amino alcohol | nih.gov |

| Raney Ni / AlCl₃ | aq. MeOH | β-Hydroxy ketone | beilstein-journals.org |

| Samarium Iodide (SmI₂) | THF, often with a proton source (e.g., H₂O) | γ-Amino alcohol | researchgate.netsigmaaldrich.com |

Oxidative Ring Transformation Mechanisms

While less common than reductive methods, oxidative conditions can also induce transformations of the isoxazoline ring. Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can lead to a ring-opening fluorination, cleaving the N-O bond and resulting in α-fluorocyanoketones. acs.orgresearchgate.net This reaction is initiated by an electrophilic attack on the isoxazole (B147169) ring. researchgate.net Although this specific reaction is on the aromatic isoxazole, similar principles of electrophile-induced N-O bond cleavage could potentially be applied to isoxazolines, leading to functionalized, ring-opened products.

Aromatization and Dehydrogenation of Isoxazolines to Isoxazoles

2-Isoxazolines can be converted to their aromatic counterparts, isoxazoles, through dehydrogenation, which is an oxidation reaction. This transformation introduces a second double bond into the ring, resulting in a stable aromatic system. Various reagents can accomplish this, including:

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ is a powerful dehydrogenating agent used for the aromatization of various heterocyclic systems. It has been successfully employed to convert fused isoxazoline/isoquinolinone hybrids into their corresponding isoxazole derivatives. mdpi.com

Manganese Dioxide (MnO₂): Activated MnO₂ is a classic reagent for the oxidation of allylic and benzylic alcohols and can also be used for the dehydrogenation of heterocycles.

N-Bromosuccinimide (NBS): NBS can serve as an oxidant for the aromatization of isoxazolines, often proceeding through a radical mechanism or by generating an electrophilic bromine species.

The synthesis of isoxazoles can also be achieved directly from 1,3-dicarbonyl compounds and hydroxylamine (B1172632), which proceeds through a condensation and subsequent dehydration to form the aromatic ring. youtube.com

Electrophilic and Nucleophilic Reactions on the Isoxazoline Ring System

The isoxazoline ring contains a C=N imine functionality, which is the primary site for electrophilic and nucleophilic attacks.

Electrophilic Reactions: The nitrogen atom of the isoxazoline ring is susceptible to electrophilic attack, such as protonation or alkylation. However, a more synthetically useful electrophilic reaction involves the C5 position. It has been shown that fluorinated isoxazolines, upon treatment with a Lewis acid like SnCl₄, can generate a carbocation at the C5 position via C-F bond cleavage. rsc.orgnih.gov This electrophilic intermediate can then be trapped by various aromatic and heteroaromatic nucleophiles in an SEAr-type reaction, forming a new C-C bond at the C5 position without compromising the ring structure. rsc.orgnih.gov

Nucleophilic Reactions: The C3 carbon of the phenyl-substituted isoxazoline is part of the C=N double bond and is a potential site for nucleophilic attack, although this is less common. More prevalent are reactions where the entire isoxazoline ring acts as a precursor. For instance, the 1,3-dipolar cycloaddition of nitrile oxides (generated in situ from aldoximes) with alkenes is the most general method for synthesizing the isoxazoline ring itself. organic-chemistry.orgmdpi.comnih.govresearchgate.net The regiochemistry of this cycloaddition is a key aspect, typically yielding 3,5-disubstituted isoxazolines. researchgate.net

Reactivity of the Hydroxymethyl Moiety in Cycloaddition and Condensation Reactions

The 5-hydroxymethyl group (-CH₂OH) on the isoxazoline ring behaves as a typical primary alcohol. Its hydroxyl group is available for a wide range of functionalization reactions, including oxidation, esterification, and etherification. This moiety serves as a handle to introduce further complexity or to attach the isoxazoline scaffold to other molecules.

In the context of condensation reactions , the hydroxyl group can react with carboxylic acids or their derivatives to form esters, or with aldehydes and ketones to form acetals. For example, the reaction with benzoyl chloride or acetic anhydride (B1165640) readily forms the corresponding ester derivatives. researchgate.net

While the hydroxymethyl group itself does not directly participate in cycloaddition reactions , its presence is crucial in the synthesis of complex molecules where the isoxazoline is constructed via cycloaddition. The synthesis of (R)-enriched 5-hydroxymethyl-2-isoxazolines highlights the importance of this functional group in building chiral structures. researchgate.net The alcohol can be derivatized before or after the cycloaddition step to build larger, more complex molecular architectures. For instance, the synthesis of isoxazoline-containing erythromycin (B1671065) A derivatives involved a 1,3-dipolar cycloaddition followed by deprotection of a benzoyl group on a side chain, demonstrating how the reactivity of such functional groups is integrated into synthetic strategies. mdpi.com

Rearrangement Reactions Involving the Isoxazoline Scaffold

The isoxazoline ring can undergo various rearrangement reactions, often promoted by thermal, photochemical, or catalytic conditions. These rearrangements can lead to the formation of other heterocyclic systems or structurally diverse acyclic products.

A notable example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones. beilstein-journals.org Under basic conditions, these compounds rearrange to form 3-hydroxy-2-(2-aryl rsc.orgnih.govnih.govtriazol-4-yl)pyridines. beilstein-journals.org While not directly involving 3-phenyl-5-hydroxymethylisoxazoline, this demonstrates a key reactivity pattern of the isoxazole scaffold.

Photochemical rearrangements of isoxazoles (the aromatic counterpart) are well-documented, proceeding via N-O bond homolysis to form an acyl azirine intermediate, which can then rearrange to an oxazole (B20620) or be trapped to form other products. nih.gov Similar photochemical lability could be expected for isoxazolines. Additionally, rearrangements of isoxazoline-5-spirocyclopropanes have been studied, leading to precursors for various alkaloids. acs.org These studies underscore the potential of the isoxazoline scaffold to undergo skeletal reorganizations to access diverse chemical structures.

Table 2: Summary of Reactivity for this compound

| Reaction Type | Reagent/Condition | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| Reductive Ring Opening | Raney Ni, H₂ | N-O bond cleavage | γ-Amino alcohol | beilstein-journals.org |

| Reductive Ring Opening | SmI₂ | N-O bond cleavage | γ-Amino alcohol | researchgate.net |

| Aromatization | DDQ | Dehydrogenation of isoxazoline ring | Isoxazole | mdpi.com |

| Electrophilic Substitution | Lewis Acid (on C5-F precursor) | C-C bond formation at C5 | C5-Aryl isoxazoline | rsc.orgnih.gov |

| Hydroxymethyl Esterification | Acyl Chloride | O-Acylation | Ester | researchgate.net |

| Rearrangement | Base (on related systems) | Boulton–Katritzky rearrangement | Triazole derivative | beilstein-journals.org |

Stereochemical Considerations in 3 Phenyl 5 Hydroxymethylisoxazoline Synthesis and Reactions

Diastereofacial Selectivity in 1,3-Dipolar Cycloaddition Reactions

The primary method for synthesizing the isoxazoline (B3343090) ring of 3-phenyl-5-hydroxymethylisoxazoline is the 1,3-dipolar cycloaddition reaction between benzonitrile (B105546) oxide and an appropriate dipolarophile, such as allyl alcohol. The diastereofacial selectivity of this reaction, which dictates the relative stereochemistry of the newly formed chiral centers, is a subject of considerable research interest.

The reaction of benzonitrile oxide with chiral homoallylic alcohols has been shown to proceed with good diastereoselectivity. psu.edu Specifically, the use of magnesium alkoxides of chiral homoallylic alcohols favors the formation of the syn isomer of the resulting 2-isoxazoline. psu.edu This selectivity is attributed to the coordination of the magnesium ion, which directs the approach of the nitrile oxide to one face of the double bond.

Detailed research findings on the diastereoselectivity of the 1,3-dipolar cycloaddition of benzonitrile oxide with various substituted stilbenes have also been reported. While not directly involving allyl alcohol, these studies provide valuable insights into the factors governing stereoselectivity. For instance, the use of chiral auxiliaries on the dipolarophile, such as (1R)-menthol or (2R)-bornane beilstein-journals.orgnih.govsultam, can significantly influence the diastereomeric excess (d.e.). rsc.org The electronic nature of substituents on the phenyl ring of the nitrile oxide also plays a role, with electron-deficient groups sometimes having a negative impact on diastereoselectivity. rsc.org Furthermore, the choice of solvent can affect the outcome, with polar solvents potentially stabilizing more polar transition states and leading to a decrease in diastereoselectivity. rsc.org

| Nitrile Oxide Substituent | Chiral Auxiliary | Diastereomeric Excess (d.e.) (%) |

|---|---|---|

| p-Me₂N | (2R)-bornane beilstein-journals.orgnih.govsultam | 72 |

| p-F | (2R)-bornane beilstein-journals.orgnih.govsultam | 65 |

| p-NO₂ | (2R)-bornane beilstein-journals.orgnih.govsultam | 60 |

| Unsubstituted | bis-fumaroyl derivative of (2R)-bornane beilstein-journals.orgnih.govsultam | 98 |

| p-NO₂ | (1R)-menthol | 4 |

Enantioselective Synthesis of Chiral this compound Derivatives

The synthesis of specific enantiomers of this compound derivatives is crucial for applications where a single stereoisomer is desired. This is typically achieved through asymmetric catalysis, employing chiral catalysts to control the stereochemical outcome of the reaction.

While specific examples for the enantioselective synthesis of this compound are not extensively documented in readily available literature, general strategies for the catalytic asymmetric synthesis of related compounds provide a strong foundation. The use of chiral organocatalysts, such as those based on tetrahydrothiophene, has been successful in the enantioselective synthesis of diaryl aziridines, demonstrating the potential of such catalysts in related transformations. rsc.org

Another promising approach involves the use of chiral Lewis acids. Although not directly applied to the synthesis of the target molecule, the catalytic enantioselective synthesis of pyridyl sulfoximines has been achieved using peptide-based catalysts, highlighting the potential for asymmetric induction in similar systems. nih.gov The use of directing groups on the substrate can significantly enhance the enantioselectivity of these reactions. nih.gov

| Catalyst Type | Reaction Type | Achieved Enantiomeric Excess (ee) | Reference |

|---|---|---|---|

| (thiolan-2-yl)diarylmethanol benzyl (B1604629) ether | Imino Corey–Chaykovsky reaction (Aziridination) | 95–98% | rsc.org |

| Aspartic acid-containing peptide | Desymmetrizing N-oxidation (Sulfoximine synthesis) | up to 99:1 er | nih.gov |

Conformational Analysis and Isomerism

The five-membered isoxazoline ring is not planar and can adopt various conformations. The specific conformation of this compound and its derivatives is influenced by the nature and orientation of the substituents at the 3 and 5 positions. Understanding the conformational preferences and the potential for isomerism is essential for elucidating the molecule's reactivity and biological interactions.

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for conformational analysis. For instance, in the study of related spirooxindole-pyrrolidine-benzothiazole heterocyclic hybrids, 13C NMR, DEPT, and 2D NMR techniques were employed to confirm the presence of specific isomers and to elucidate their relative stereochemistry. nih.gov

The 1,3-dipolar cycloaddition reaction itself can lead to different isomers. The reaction can proceed through exo or endo transition states, resulting in different diastereomers. The regioselectivity of the cycloaddition is also a critical factor, determining whether the substituent from the dipolarophile ends up at the 4- or 5-position of the isoxazoline ring. Generally, the reaction of nitrile oxides with terminal alkenes leads to 3,5-disubstituted isoxazolines. core.ac.uk

Computational Chemistry and Molecular Modeling Studies of 3 Phenyl 5 Hydroxymethylisoxazoline

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. mdpi.com For 3-Phenyl-5-hydroxymethylisoxazoline, DFT methods like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)) can be employed to optimize the molecular geometry and calculate key electronic and reactivity descriptors. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy reflects the ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO - EHOMO) is a significant indicator of chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability and greater chemical reactivity. nih.govresearchgate.net For isoxazoline (B3343090) derivatives, the localization of HOMO and LUMO can be spread across the isoxazoline ring and its substituents. researchgate.net In the case of this compound, the phenyl ring would likely influence the electronic distribution.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity: asrjetsjournal.org

Chemical Potential (μ): μ = (EHOMO + ELUMO) / 2

Chemical Hardness (η): η = (ELUMO - EHOMO) / 2

Global Softness (S): S = 1 / (2η)

Electronegativity (χ): χ = -μ

Electrophilicity Index (ω): ω = μ² / (2η)

These descriptors, derived from quantum chemical calculations, provide a quantitative basis for comparing the reactivity of this compound with other related compounds. researchgate.netasrjetsjournal.org

Molecular Electrostatic Potential (MEP): The MEP is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govmdpi.com The MEP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.netresearchgate.net For this compound, the oxygen and nitrogen atoms of the isoxazoline ring and the oxygen of the hydroxymethyl group are expected to be regions of negative electrostatic potential, while the hydrogen atoms, particularly of the hydroxyl group, would exhibit positive potential. researchgate.net

| Descriptor | Formula | Significance |

| HOMO Energy | - | Electron-donating ability |

| LUMO Energy | - | Electron-accepting ability |

| HOMO-LUMO Gap | ELUMO - EHOMO | Chemical reactivity, stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Escaping tendency of electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |

| Global Softness (S) | 1 / (2η) | Measure of reactivity |

| Electronegativity (χ) | -μ | Power to attract electrons |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity to accept electrons |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. acs.orgresearchgate.net This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.gov For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets. For instance, isoxazole (B147169) derivatives have been studied as inhibitors of enzymes like carbonic anhydrase. acs.orgnih.gov

The process involves preparing the 3D structure of the ligand (this compound) and the target protein. The ligand's geometry would be optimized using methods like DFT. The docking simulation then places the ligand into the active site of the protein in multiple conformations and orientations, and a scoring function is used to estimate the binding energy for each pose. The results can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For example, the hydroxymethyl group of the molecule could act as a hydrogen bond donor or acceptor, while the phenyl group could engage in hydrophobic or π-π stacking interactions. acs.org

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the flexibility of the ligand and the protein, the stability of the binding pose, and the role of solvent molecules. acs.orgresearchgate.net

For a complex of this compound with a target protein, an MD simulation could be performed to assess the stability of the interactions predicted by docking. The simulation would reveal how the ligand's conformation changes within the binding site and whether the key interactions are maintained over the simulation period. Conformational analysis of the unbound this compound can also be performed to understand its flexibility and the energetically favorable conformations in solution.

Free Energy Calculations (e.g., MM/GBSA) in Ligand Binding Studies

To obtain a more accurate estimation of the binding affinity, free energy calculation methods can be applied to the snapshots from MD simulations. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the binding free energy of a ligand to a protein. acs.orgresearchgate.net

The MM/GBSA method calculates the free energy of the protein-ligand complex, the protein, and the ligand in solution. The binding free energy is then calculated as the difference between the free energy of the complex and the sum of the free energies of the individual protein and ligand. This method provides a more rigorous prediction of binding affinity compared to docking scores alone. acs.orgresearchgate.net

In Silico Screening and Virtual Library Design

The core structure of this compound can serve as a scaffold for the design of a virtual library of related compounds. By systematically modifying the substituents on the phenyl ring or the hydroxymethyl group, a large number of derivatives can be generated in silico. acs.org

This virtual library can then be subjected to high-throughput virtual screening, where each compound is docked into the active site of a target protein. The top-ranked compounds based on their docking scores and predicted binding energies can then be selected for further investigation, such as more detailed MD simulations or experimental testing. This approach accelerates the drug discovery process by prioritizing compounds with a higher likelihood of being active.

Investigation of Substituent Effects on Molecular Properties and Reactivity using Computational Methods

Computational methods are highly effective for studying the influence of different substituents on the properties and reactivity of a molecule. researchgate.net For this compound, the effect of adding various electron-donating or electron-withdrawing groups to the phenyl ring can be systematically investigated using quantum chemical calculations.

Mechanistic Investigations of Biological Interactions in Vitro Models

Receptor Binding Affinity and Antagonism Studies (e.g., P2Y14R)

There is currently no available data from in vitro studies to characterize the binding affinity or antagonistic potential of 3-Phenyl-5-hydroxymethylisoxazoline at the P2Y14 receptor or any other G protein-coupled receptor. The P2Y14 receptor, activated by UDP-sugars, is known to be involved in immune and inflammatory responses. nih.gov Research into selective antagonists for this receptor is an active area, but has not yet included the specific compound .

Enzyme Inhibition Profiling and Mechanistic Elucidation

A comprehensive search of scientific literature did not reveal any studies on the enzyme inhibition profile of this compound. Consequently, there is no information regarding its potential to inhibit specific enzymes or the mechanisms by which such inhibition might occur.

Elucidation of Signaling Pathway Modulation (e.g., cAMP/NLRP3/GSDMD pathways)

The modulatory effects of this compound on key intracellular signaling pathways have not been documented. Specifically, no research has been found that investigates its influence on:

cAMP Signaling: The cyclic adenosine (B11128) monophosphate (cAMP) pathway is a crucial second messenger system involved in a multitude of cellular processes. mdpi.comnih.gov There is no evidence to suggest whether this compound acts to stimulate or inhibit adenylyl cyclase or otherwise interfere with cAMP-mediated signaling.

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by activating inflammatory caspases and inducing the maturation of pro-inflammatory cytokines. wisdomlib.org No studies have been performed to assess the ability of this compound to either activate or inhibit the NLRP3 inflammasome.

GSDMD Pathway: Gasdermin D (GSDMD) is a key executioner of pyroptosis, a form of inflammatory cell death, downstream of inflammasome activation. nih.govresearchgate.net The potential for this compound to interact with or modulate the GSDMD-mediated pyroptotic pathway has not been explored.

Molecular-Level Interactions with Cellular Components and Biological Macromolecules

Molecular docking and other computational or biophysical studies to elucidate the direct molecular interactions of this compound with cellular components and biological macromolecules such as proteins and nucleic acids have not been reported. While molecular docking has been employed to study other isoxazole (B147169) derivatives, this specific compound has not been the subject of such investigations. nih.gov

Selectivity and Polypharmacology Assessment in Biological Systems

In the absence of primary screening and profiling data, no assessment of the selectivity or polypharmacological profile of this compound can be made. Determining whether the compound interacts with a single, specific target or multiple targets within a biological system is fundamental to understanding its potential therapeutic applications and off-target effects.

Structure Activity Relationship Sar Studies of 3 Phenyl 5 Hydroxymethylisoxazoline Analogs

Impact of Substitutions on the Phenyl Ring on Bioactivity Profiles

The nature and position of substituents on the phenyl ring of 3-phenylisoxazoline analogs play a pivotal role in modulating their biological efficacy. Research has consistently shown that the electronic properties and steric bulk of these substituents can significantly enhance or diminish the bioactivity of the parent compound.

Detailed research findings indicate that the introduction of halogen atoms, such as fluorine (F), chlorine (Cl), or bromine (Br), to the phenyl ring often leads to a significant enhancement of biological activity. researchgate.netu-tokyo.ac.jp For instance, in studies on the α-amylase inhibitory activity of isoxazole (B147169) derivatives, fluorinated analogs demonstrated higher potency compared to their chlorinated and brominated counterparts. researchgate.net The presence of electron-withdrawing groups like trifluoromethyl (CF3) on the phenyl ring has also been associated with excellent inhibitory activities in various assays. ipinnovative.com

Conversely, the introduction of electron-donating groups, such as methyl or tert-butyl, at the same positions on the phenyl ring did not result in a significant increase in α-amylase inhibitory activity, suggesting that an increase in the positive inductive effect (+I) is not favorable for this specific biological target. researchgate.net However, in other contexts, such as antioxidant activity, the presence of electron-donating groups has been found to be beneficial. nih.gov The position of the substituent is also crucial; for example, a sulfonylmethyl group at the para position of the phenyl ring was found to be a potent anti-inflammatory agent. ipinnovative.com

The following table summarizes the observed impact of various phenyl ring substitutions on the bioactivity of isoxazoline (B3343090) analogs based on available research.

Table 1: Impact of Phenyl Ring Substitutions on Bioactivity

| Substituent Group | Position | Effect on Bioactivity |

|---|---|---|

| Halogens (F, Cl, Br) | Various | Generally enhances bioactivity researchgate.netu-tokyo.ac.jp |

| Trifluoromethyl (-CF3) | 4th position | Promotes cytotoxicity ipinnovative.com |

| Methyl (-CH3) | Various | No significant effect or decrease in certain activities researchgate.net |

| tert-Butyl | Various | No significant effect in certain activities researchgate.net |

| Hydroxyl (-OH) | Benzene Ring | Significant increase in bioactivity u-tokyo.ac.jp |

| Methoxy (-OCH3) | Benzene Ring | Significant decrease in bioactivity u-tokyo.ac.jp |

Role of the Hydroxymethyl Group and its Modifications in Biological Recognition

The 5-hydroxymethyl group is a key structural feature of 3-Phenyl-5-hydroxymethylisoxazoline, often contributing to the molecule's solubility and its ability to form hydrogen bonds with biological targets. Modifications to this group can therefore have a profound impact on the compound's pharmacokinetic and pharmacodynamic properties.

The hydroxyl moiety can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within a receptor's binding site. While direct SAR studies on the 5-hydroxymethyl group of this specific isoxazoline are not extensively documented, the general principles of medicinal chemistry suggest that its modification would significantly alter the bioactivity profile.

Common modifications to a hydroxymethyl group include:

Esterification: Converting the hydroxyl group to an ester (e.g., acyloxymethyl) can modulate the lipophilicity of the compound, which may enhance its ability to cross cell membranes. This strategy has been successfully employed in related heterocyclic compounds to improve antifungal activity.

Etherification: Formation of an ether linkage can also alter lipophilicity and steric bulk, potentially leading to a different selectivity profile.

Oxidation: Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid introduces a significant change in electronic properties and hydrogen bonding capacity, which would drastically affect its interaction with biological targets.

Bioisosteric Replacement: Replacing the hydroxyl group with other functional groups of similar size and electronic properties, such as a fluorine atom or an amino group, is a common strategy in drug design to improve metabolic stability and binding affinity. nih.gov

The following table outlines potential modifications of the 5-hydroxymethyl group and their predicted impact on the molecule's properties.

Table 2: Potential Modifications of the 5-Hydroxymethyl Group and Their Consequences

| Modification | Resulting Group | Potential Impact on Properties |

|---|---|---|

| Esterification | -CH₂OC(O)R | Increased lipophilicity, altered membrane permeability |

| Etherification | -CH₂OR | Modified lipophilicity and steric profile |

| Oxidation | -CHO, -COOH | Altered electronic properties and hydrogen bonding |

| Deoxyfluorination | -CH₂F | Increased metabolic stability, altered polarity nih.gov |

Influence of Isoxazoline Ring Substituents on Pharmacological Properties

Substituents directly attached to the isoxazoline ring can significantly influence the molecule's pharmacological properties by altering its shape, electronic distribution, and metabolic stability. The isoxazoline ring itself is a stable heterocyclic system, but its weak nitrogen-oxygen bond makes it a candidate for ring cleavage under certain biological conditions, a property that can be modulated by substituents. u-tokyo.ac.jpnih.gov

The introduction of substituents at various positions on the isoxazoline ring can lead to diverse biological outcomes. For example, studies have shown that a methyl group at the C-3 position of the isoxazoline ring can result in potent analgesic compounds that are selective for the COX-2 enzyme. ipinnovative.com The ability to introduce substituents at the C-5 position through electrophilic aromatic substitution opens up possibilities for creating novel analogs with potentially enhanced activities. mdpi.com

The stability of the isoxazoline ring allows for derivatization, leading to functionally complex molecules with improved biological activity. nih.gov The strategic placement of substituents can enhance the affinity of the molecule for its target and can also block metabolic pathways that would otherwise lead to rapid inactivation.

Bioisosteric Replacements of the Isoxazoline Core and Terminal Functionalities

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize lead compounds by replacing a functional group with another that has similar physicochemical properties, with the aim of improving potency, selectivity, or pharmacokinetic parameters. ipinnovative.comnih.gov This approach has been applied to isoxazoline-containing compounds to explore new chemical space and develop analogs with improved therapeutic potential.

The isoxazoline ring itself can be replaced by other five-membered heterocycles such as oxadiazoles, triazoles, or even other isomeric forms of isoxazole to probe the importance of the specific arrangement of heteroatoms for biological activity. nih.gov Such replacements can lead to compounds with altered metabolic stability and different hydrogen bonding patterns.

The terminal functionalities, such as the phenyl and hydroxymethyl groups, are also amenable to bioisosteric replacement. For instance, the phenyl ring could be replaced with other aromatic systems like pyridine (B92270) or thiophene (B33073) to modulate electronic and solubility properties. The hydroxymethyl group, as previously discussed, can be replaced by a variety of other functional groups to fine-tune the molecule's interaction with its biological target. nih.gov

Table 3: Examples of Bioisosteric Replacements for the Isoxazoline Scaffold

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |

|---|---|---|

| Isoxazoline Ring | Oxadiazole, Triazole | Altered metabolic stability, modified hydrogen bonding patterns |

| Phenyl Ring | Pyridine, Thiophene | Modulated electronic properties and solubility |

| Hydroxymethyl Group | Fluoromethyl, Aminomethyl | Improved metabolic stability, altered polarity and basicity nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound analogs, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be employed to gain a deeper understanding of the SAR.

In a typical 3D-QSAR study, a set of structurally related isoxazoline analogs with known biological activities are aligned based on a common scaffold. Then, CoMFA and CoMSIA are used to generate quantitative models that correlate the 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules with their activities.

These models can then be used to:

Predict the activity of novel, unsynthesized analogs: This allows for the prioritization of synthetic efforts towards the most promising compounds.

Identify key structural features for activity: The graphical output of CoMFA and CoMSIA (contour maps) highlights regions in 3D space where modifications are likely to increase or decrease activity.

Guide the design of more potent and selective compounds: By understanding the favorable and unfavorable interactions, medicinal chemists can rationally design new analogs with improved properties.

While a specific QSAR model for this compound was not found in the reviewed literature, the principles of QSAR are broadly applicable and represent a powerful tool for the future development of this class of compounds. The establishment of a robust and predictive QSAR model would require a dataset of isoxazoline analogs with a wide range of structural diversity and biological activity.

Applications in Medicinal Chemistry Research

Exploration as a Privileged Scaffold for Drug Discovery

The isoxazoline (B3343090) scaffold is a cornerstone in the development of new drugs due to its diverse biological potential. researchgate.net Research has demonstrated that derivatives of isoxazoline exhibit a wide range of pharmacological effects, including anti-parasitic, anticancer, anti-inflammatory, and antimicrobial activities. researchgate.netresearchgate.net The structural rigidity and the presence of heteroatoms in the isoxazoline ring allow for specific spatial arrangements of substituents, facilitating interactions with various biological macromolecules. nih.gov The adaptability of this scaffold allows for the creation of large and diverse chemical libraries for screening against a multitude of therapeutic targets. rsc.orgnih.gov Furthermore, isoxazoline-containing compounds have been successfully commercialized as veterinary parasiticides, highlighting their potential for translation into human medicine. nih.govnih.govresearchgate.net

Design and Synthesis of Novel Lead Compounds

The synthesis of isoxazoline derivatives is well-established, with the 1,3-dipolar cycloaddition of nitrile oxides to alkenes being a primary method. scilit.comorganic-chemistry.orgnih.gov This and other synthetic strategies offer a high degree of control over the substitution pattern on the isoxazoline ring, enabling the systematic exploration of structure-activity relationships (SAR). scilit.comacs.org For instance, the synthesis of 3,5-disubstituted isoxazolines allows for the introduction of various functional groups at these key positions to optimize biological activity and pharmacokinetic properties. organic-chemistry.org While specific synthetic routes to 3-Phenyl-5-hydroxymethylisoxazoline are not detailed in the literature, the general methodologies for creating 3-phenyl-5-substituted isoxazolines are available, such as the reaction of corresponding nitrile oxides with appropriate alkenes. elsevierpure.comnih.gov The development of novel lead compounds often involves the creation of hybrid molecules where the isoxazoline scaffold is combined with other pharmacologically active moieties to enhance therapeutic efficacy. nih.govresearchgate.netnih.gov

Development of Multi-Targeted Therapeutic Agents

The concept of multi-targeted therapeutic agents, or "magic shotguns," has gained traction as a strategy to address complex diseases like cancer and neurodegenerative disorders. rsc.orgresearchgate.net The isoxazoline scaffold is an attractive core for the development of such agents due to its ability to interact with multiple biological targets. researchgate.netrsc.org By strategically modifying the substituents on the isoxazoline ring, medicinal chemists can design single molecules capable of modulating different signaling pathways or acting on various receptors. mdpi.comnih.gov This approach can lead to improved therapeutic outcomes and a reduced likelihood of developing drug resistance. The inherent versatility of the isoxazole (B147169) and isoxazoline frameworks makes them prime candidates for the design of compounds with polypharmacological profiles. rsc.orgresearchgate.net

Precursors and Intermediates for Complex Bioactive Molecules

The isoxazoline ring is not only a pharmacophore in itself but also serves as a valuable synthetic intermediate for the construction of more complex bioactive molecules. mdpi.comacs.org The N-O bond within the isoxazoline ring is relatively weak and can be cleaved under specific conditions to yield various other functional groups and molecular scaffolds. nih.gov This chemical reactivity allows for the transformation of isoxazolines into a diverse array of other heterocyclic systems or acyclic compounds with desired biological activities. This synthetic utility expands the chemical space accessible from isoxazoline precursors, making them important building blocks in natural product synthesis and medicinal chemistry programs. researchgate.netnih.gov

Strategies for Enhancing Molecular Recognition and Target Specificity

Achieving high target specificity is a critical goal in drug design to minimize off-target effects and improve the safety profile of a therapeutic agent. The three-dimensional structure of the isoxazoline ring provides a defined orientation for its substituents, which can be exploited to enhance molecular recognition by a specific biological target. mdpi.com Computational modeling and structure-based drug design are employed to understand the binding interactions between isoxazoline derivatives and their target proteins. This knowledge guides the rational design of new analogs with improved affinity and selectivity. mdpi.com Furthermore, the incorporation of specific functional groups can introduce additional hydrogen bonding, hydrophobic, or electrostatic interactions, thereby fine-tuning the binding profile of the molecule.

Table of Mentioned Compounds

| Compound Name |

| This compound |

| 3-phenyl-5-(trifluoromethyl)isoxazole |

| 3-(3-phenyl-isoxazol-5-yl) derivatives |

Applications in Agrochemical Research

Isoxazoline (B3343090) Derivatives as Herbicidal Agents

The exploration of isoxazoline derivatives has yielded compounds with notable herbicidal properties. While not as extensively commercialized as their insecticidal counterparts, research has demonstrated their potential in controlling unwanted vegetation.

Patent literature describes novel isoxazoline derivatives with excellent herbicidal action and selectivity between crops and weeds. For instance, certain 3-phenylisoxazoline-5-carboxamides have been synthesized and evaluated for their herbicidal effects. While some known compounds in this class required improvement in their activity at low application rates and crop plant compatibility, newer derivatives have shown promise. nih.gov

Further research into other heterocyclic structures containing the isoxazoline moiety has also been conducted. For example, a series of new thiazoline (B8809763) derivatives, which are structurally related to isoxazolines, exhibited moderate to high herbicidal activities against the roots of rapeseed and barnyard grass at a concentration of 100 mg/L. researchgate.net

The herbicidal activity of these compounds often manifests as typical symptoms of protoporphyrinogen (B1215707) oxidase (PPO) inhibition, such as leaf cupping, crinkling, bronzing, and necrosis. nih.gov This suggests that, for some derivatives, the mode of action involves the disruption of this key enzyme in the chlorophyll (B73375) and heme biosynthesis pathways of plants.

Below is a table summarizing the herbicidal activity of selected isoxazoline-related derivatives:

| Derivative Class | Target Weeds | Observed Efficacy | Reference |

| 3-Phenylisoxazoline-5-carboxamides | General weeds | Promising herbicidal action and crop selectivity | nih.gov |

| Thiazoline derivatives | Rapeseed, Barnyard grass | Moderate to high activity at 100 mg/L | researchgate.net |

| Isoindoline-1,3-dione substituted benzoxazinones | Dicotyledonous weeds | >80% control at 75 g a.i./ha (pre- and post-emergence) for lead compounds | nih.gov |

Isoxazoline Derivatives as Fungicidal Agents

The isoxazoline scaffold is also a component of certain molecules investigated for their fungicidal properties. Research in this area has led to the discovery of derivatives with significant activity against various plant pathogens.

One notable example is the development of piperidinyl thiazole (B1198619) isoxazoline fungicides, such as oxathiapiprolin. rsc.org This compound has demonstrated high efficacy against oomycete pathogens, including those responsible for downy mildew and late blight. rsc.org Its mode of action involves targeting the oxysterol-binding protein (ORP), a novel target for fungicides. rsc.org

In other research, fused isoxazoline/isoquinolinone hybrids and isoxazole (B147169) benzamides have been synthesized and evaluated for their in vitro antifungal activity against a range of fungal strains, with some compounds showing promising results. nih.gov Additionally, bicyclic isoxazoline derivatives have been screened for their biological activities, with some 3-nitroisoxazolines showing moderate antibiotic activity against fungal cultures. mdpi.com

The following table presents data on the fungicidal activity of representative isoxazoline derivatives:

| Derivative | Target Fungi | Activity | Reference |

| Oxathiapiprolin | Oomycetes (e.g., Peronospora belbahrii, Phytophthora capsici) | High efficacy | rsc.org |

| Fused isoxazoline/isoquinolinone hybrids | Various fungal strains | Promising in vitro activity | nih.gov |

| 3-Nitroisoxazolines | Fungal cultures | Moderate antibiotic activity | mdpi.com |

| Isothiazole–thiazole derivatives | P. cubensis, P. infestans | Excellent in vivo anti-oomycete activity at 100 mg L−1 | rsc.org |

Isoxazoline Derivatives as Insecticidal Agents

The most significant commercial success of isoxazoline derivatives in the agrochemical sector has been as insecticides. nih.gov This class of compounds is highly effective against a broad spectrum of arthropod pests.

The primary mode of action for insecticidal isoxazolines is the antagonism of γ-aminobutyric acid (GABA)-gated chloride channels and, to a lesser extent, glutamate-gated chloride channels in invertebrates. researchgate.netresearchgate.net This disruption of neurotransmission leads to hyperexcitation, paralysis, and ultimately the death of the insect. researchgate.net The high selectivity of these compounds for insect GABA receptors over mammalian receptors contributes to their favorable safety profile for non-target organisms. mdpi.com

Numerous isoxazoline-based insecticides have been developed and commercialized, including fluralaner (B1663891), afoxolaner, lotilaner, and sarolaner, which are widely used in animal health to control fleas and ticks. nih.gov In crop protection, isocycloseram (B6618531) is a novel isoxazoline insecticide with activity against a range of pests including lepidopteran, hemipteran, coleopteran, thysanopteran, and dipteran species. researchgate.net

Research has also focused on synthesizing novel isoxazoline derivatives to expand the spectrum of activity and manage resistance. For example, acylthiourea-containing isoxazoline derivatives have shown potent activity against the diamondback moth (Plutella xylostella). mdpi.com Another study reported on isoxazoline derivatives incorporating an acylhydrazine moiety with significant insecticidal activity against the fall armyworm (Spodoptera frugiperda). acs.org

The table below provides examples of the insecticidal activity of various isoxazoline derivatives:

| Compound | Target Pest | Activity Metric (LC₅₀) | Reference |

| Fluralaner | Aedes aegypti (larvae) | 1.8 ppb (24-h) | researchgate.net |

| Fluralaner | Anopheles gambiae (larvae) | 0.4 ppb (24-h) | researchgate.net |

| Fluralaner | Aedes aegypti (adult) | 1.3 ng/mg (1-day LD₅₀) | nih.gov |

| Isocycloseram | Leaf-cutting ants (Atta sexdens) | >90% mortality in 21 days (0.05% concentration) | dntb.gov.ua |

| Acylthiourea-containing isoxazoline (Compound 32) | Plutella xylostella | 0.26 mg/L | mdpi.com |

| Isoxazoline with acylhydrazine (Compound L17) | Spodoptera frugiperda | 0.489 mg/L | acs.org |

Investigation of Novel Modes of Action in Crop Protection

A key area of research for isoxazoline derivatives in crop protection is the investigation of their novel modes of action, which is crucial for overcoming and managing pest resistance to existing chemistries.

The primary insecticidal mode of action, targeting the GABA-gated chloride channels, represents a significant development because the binding site of isoxazolines is distinct from that of other GABAergic insecticides like fiproles and cyclodienes. researchgate.net This means that cross-resistance between isoxazolines and these older insecticide classes is not expected, making them valuable tools for resistance management programs. researchgate.net

Isocycloseram, for instance, has been classified by the Insecticide Resistance Action Committee (IRAC) into its own group (Group 30), designated as GABA-gated chloride channel allosteric modulators. researchgate.net This highlights its unique binding site and mode of action. Research has shown that the common resistance mutation A301S in the GABA receptor, which confers resistance to cyclodienes, does not affect the sensitivity to isocycloseram. researchgate.net

Furthermore, studies have shown that isoxazolines like fluralaner are also antagonists of arthropod glutamate-gated chloride channels (GluCls), although they generally show higher sensitivity for GABA-gated channels. researchgate.net The development of insecticides that act on novel binding sites within these receptors is a promising strategy to combat resistance. nih.gov

In the realm of fungicides, the discovery of oxathiapiprolin's mode of action, targeting the oxysterol-binding protein, introduced a new mechanism for controlling oomycete pathogens, which is a significant advancement in fungicide research. rsc.org

The continuous investigation into the molecular interactions between isoxazoline derivatives and their target sites paves the way for the rational design of new agrochemicals with improved efficacy and resistance-breaking properties. dntb.gov.ua

Future Research Directions and Emerging Trends

Advanced Synthetic Methodologies for Stereoselective Access to Complex Analogs

The development of new and efficient synthetic routes is paramount for exploring the full potential of isoxazoline (B3343090) derivatives. A primary method for synthesizing the isoxazoline core involves a 1,3-dipolar cycloaddition between a nitrile oxide and an alkene. researchgate.net Another key strategy is the reaction of hydroxylamine (B1172632) with an α,β-unsaturated carbonyl compound. researchgate.net

Future research will likely focus on creating more complex and structurally diverse analogs of 3-Phenyl-5-hydroxymethylisoxazoline. This includes the development of stereoselective synthesis methods to control the three-dimensional arrangement of atoms, which is often crucial for biological activity. nih.gov The synthesis of chiral analogs is of growing interest, as the biological effects of pesticides can be influenced by their stereochemistry. researchgate.net

Key Synthetic Approaches:

1,3-Dipolar Cycloaddition: This reaction between a nitrile oxide and an alkene is a versatile method for forming the isoxazoline ring. researchgate.netwikipedia.org

Reaction with Hydroxylamine: The condensation of an α,β-unsaturated carbonyl compound with hydroxylamine provides another route to the isoxazoline core. researchgate.netresearchgate.net

Electrophilic Chalcogenation: A newer strategy involves the reaction of β,γ-unsaturated oximes with electrophilic selenium and tellurium species. nih.gov

Researchers are also exploring one-pot synthesis methods to improve efficiency and reduce waste. emerging-researchers.orgacs.org

Deeper Mechanistic Elucidation of Biological and Chemical Transformations

Understanding how this compound and its derivatives interact with biological systems at a molecular level is a critical area for future research. Isoxazolines are known to act as noncompetitive antagonists of GABA-gated chloride channels (GABA-Cls) and, to a lesser extent, glutamate-gated chloride channels (Glu-Cls) in insects. msdvetmanual.commerckvetmanual.comcliniciansbrief.com This disruption of neurotransmission leads to paralysis and death of the parasite. msdvetmanual.commerckvetmanual.com

Future studies will aim to:

Pinpoint the specific binding sites on these receptors.

Investigate the potential for cross-resistance with other insecticides. researchgate.net

Explore other potential biological targets to understand the full range of their activities, which may include anticancer, anti-inflammatory, and antimicrobial effects. researchgate.netresearchgate.netresearchgate.net

The relatively weak N-O bond in the isoxazoline ring makes it susceptible to ring-opening and rearrangement reactions, offering avenues for further chemical transformations and the creation of novel compounds. wikipedia.org

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The use of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development. researchgate.netnih.govmdpi.com These computational tools can analyze vast datasets to predict the biological activity and potential toxicity of new compounds, significantly accelerating the design and optimization process. researchgate.net

In the context of this compound, AI and ML can be employed to:

Design novel analogs with enhanced efficacy and safety profiles.

Predict potential off-target effects and minimize adverse reactions. researchgate.net

Optimize synthetic pathways for higher yields and reduced environmental impact.

The integration of AI is becoming increasingly important in veterinary medicine for diagnostics and treatment recommendations, and this trend is expected to extend to the development of new parasiticides. idexx.comnih.gov

Exploration of New Biological and Agrochemical Target Classes

While the primary target of isoxazolines in insecticides is the GABA-gated chloride channel, there is significant potential for these compounds to interact with other biological targets. researchgate.netmsdvetmanual.com The isoxazoline scaffold is considered a "privileged" structure in agrochemical discovery due to its presence in a wide range of bioactive molecules. acs.orgusda.govacs.org

Future research will likely explore:

The development of isoxazoline-based herbicides, fungicides, and agents against other agricultural pests. researchgate.netacs.orgusda.gov

The repurposing of existing isoxazoline veterinary drugs for the control of vector-borne human diseases like malaria and Zika fever. nih.gov

The investigation of isoxazoline derivatives for a variety of therapeutic applications in human medicine, building on preliminary findings of their anti-inflammatory, anticancer, and other pharmacological properties. researchgate.netnih.govresearchgate.net

The discovery of new target classes will open up new avenues for the application of this versatile chemical scaffold.

Sustainable and Eco-Friendly Approaches in Isoxazoline Synthesis and Application

There is a growing emphasis on developing "green" and sustainable chemical processes to minimize environmental impact. emerging-researchers.orgdatainsightsmarket.comresearchgate.net This is particularly relevant for the synthesis of agrochemicals, where large-scale production is common.

Future efforts in this area will focus on:

Greener Synthetic Methods: This includes the use of water as a solvent, ultrasound-assisted reactions, and electrochemical synthesis to reduce the reliance on hazardous reagents and solvents. emerging-researchers.orgresearchgate.netnih.gov

Biodegradable Formulations: Designing isoxazoline-based products that break down into harmless substances in the environment.

Reduced Environmental Impact: Developing compounds with high target specificity to minimize effects on non-target organisms. datainsightsmarket.com

The development of environmentally friendly synthesis and application strategies will be crucial for the long-term viability and acceptance of isoxazoline-based products. emerging-researchers.orgdatainsightsmarket.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.